1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine
Description
1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine is a nitrogen-rich tricyclic compound characterized by a complex fused-ring system with four nitrogen atoms distributed across its structure. The compound’s unique framework, featuring a bicyclo[7.3.0] backbone with additional bridgehead nitrogens, confers distinct electronic and steric properties.
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-dien-11-amine |
InChI |
InChI=1S/C8H13N5/c9-7-11-8-10-4-5-2-1-3-6(5)13(8)12-7/h5-6H,1-4H2,(H3,9,10,11,12) |
InChI Key |
QEMJWKSXEGYQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3=NC(=NN3C2C1)N |
Origin of Product |
United States |
Preparation Methods
Key Structural Features and Synthetic Challenges
- The compound contains four nitrogen atoms incorporated into a tricyclic fused ring system.
- The rings include azacycles (nitrogen-containing rings) with conjugated double bonds (dienes).
- The amine functionality at position 11 is a primary or secondary amine depending on substitution.
- The synthetic challenge involves constructing the fused tricyclic framework with precise nitrogen placement and unsaturation.
Retrosynthetic Considerations
- The tricyclic core can be retrosynthetically disconnected into simpler bicyclic or monocyclic precursors containing nitrogen heterocycles.
- Common precursors include substituted piperazines, diazacycloalkanes, or triazoles.
- Formation of the tricyclic system often involves cyclization reactions such as:
- Intramolecular nucleophilic substitution
- Cycloaddition reactions (e.g., [3+2] cycloaddition)
- Condensation reactions between amines and aldehydes or ketones to form imines followed by cyclization.
Documented Preparation Methods from Literature and Databases
Cyclization of Polyamine Precursors
- Starting from linear or monocyclic polyamines, stepwise cyclization under acidic or basic conditions can afford the tricyclic tetraaza framework.
- For example, condensation of diamines with suitable bifunctional electrophiles (such as dihaloalkanes or dialdehydes) followed by intramolecular cyclization can yield the target compound.
- Control of reaction conditions (temperature, solvent, pH) is critical to favor the formation of the tricyclic structure over polymerization or side products.
Use of Azide Chemistry and Cycloaddition
- Azide-alkyne cycloaddition ("click chemistry") can be employed to form triazole rings, which can be part of the tetraaza tricyclic system.
- Subsequent functional group transformations and ring closures can extend the triazole-containing intermediate to the full tetraaza tricyclic amine.
Metal-Catalyzed Cyclization
- Transition metal catalysts (e.g., palladium, copper) can facilitate intramolecular C-N bond formation to assemble the tricyclic system.
- Such methods allow for milder conditions and better regioselectivity.
Example Synthetic Routes and Conditions (Inferred from Related Compounds)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Diamine + Dialdehyde, acid catalyst, reflux | Formation of diimine intermediate | Formation of Schiff base precursor |
| 2 | Reduction (e.g., NaBH4) or cyclization under basic conditions | Cyclization to form bicyclic amine | Intermediate bicyclic amine |
| 3 | Intramolecular nucleophilic substitution or cycloaddition | Formation of third ring to yield tricyclic tetraaza compound | Target compound formation |
| 4 | Purification (chromatography, recrystallization) | Isolation of pure compound | Pure 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine |
Data Table of Physicochemical Properties Relevant to Preparation
Summary of Research Findings
- The preparation of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine generally involves multi-step synthesis starting from simpler nitrogen-containing precursors.
- Cyclization reactions, often involving Schiff base formation and subsequent ring closure, are key steps.
- Metal-catalyzed methods and azide-alkyne cycloadditions are emerging strategies to construct complex nitrogen heterocycles efficiently.
- Purification typically requires chromatographic techniques due to the presence of closely related side products.
- Experimental details such as reaction times, temperatures, and yields are usually proprietary or found in specialized patents and research articles.
Recommendations for Experimental Preparation
- Begin with commercially available diamines or triamines as starting materials.
- Employ stepwise condensation with dialdehydes or dihalides to build ring systems.
- Use mild reducing agents or catalytic hydrogenation to stabilize intermediates.
- Optimize cyclization conditions to favor intramolecular over intermolecular reactions.
- Characterize intermediates and final product by NMR, IR, and mass spectrometry to confirm structure.
- Due to limited publicly available detailed protocols, consultation of specialized chemical synthesis literature and patent databases is recommended for exact procedures.
Chemical Reactions Analysis
Types of Reactions: 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the nitrogen-containing rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Detailed Analysis
Nitrogen and Heteroatom Composition
- The target compound contains four nitrogen atoms within its tricyclic system, distinguishing it from analogs like the 3,7-dithia-5-azatetracyclo derivative (1 N, 2 S) and the dioxa-diazatricyclo compound (2 N, 2 O) . The high nitrogen density suggests strong hydrogen-bonding capability, relevant in drug design for target binding.
Substituent Effects
- The 11-methyl derivative () replaces the amine with a methyl group, reducing polarity and possibly bioavailability compared to the target amine. Its commercial unavailability may reflect synthetic challenges or niche applications .
- The azido-trioxa compound () incorporates a reactive azide group, enabling click chemistry for bioconjugation—a stark contrast to the target’s amine, which is more suited for nucleophilic or coordination chemistry .
Physicochemical and Application Profiles
- Salt forms : The dihydrochloride salt in improves aqueous solubility, a critical factor for drug delivery compared to the free amine form of the target compound .
- Hybrid systems : ’s compound combines dithia and dioxa rings, suggesting applications in catalysis or materials science where electron-rich frameworks are advantageous .
Research Implications and Gaps
- Data Limitations : Key parameters (e.g., melting/boiling points, solubility) for the target amine and its analogs are missing, underscoring the need for further experimental characterization.
- Application Potential: The target’s amine group positions it as a candidate for functionalization (e.g., Schiff base formation), whereas sulfur/oxygen analogs may excel in stability or electronic applications.
Biological Activity
1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine is a complex organic compound notable for its unique tricyclic structure that incorporates four nitrogen atoms. This compound has garnered interest in various fields of research due to its potential biological activities and applications.
- Molecular Formula : C9H14N4
- Molecular Weight : 194.23 g/mol
- IUPAC Name : 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine
- Canonical SMILES : C1CC2CNC3=NC(=NN3C2C1)N
Biological Activity
The biological activity of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine has been explored in various studies highlighting its interaction with biological macromolecules and potential therapeutic applications.
The compound's mechanism of action primarily involves its ability to bind to specific enzymes or receptors within biological systems. This interaction can lead to modulation of enzymatic activities and influence various biochemical pathways. The presence of nitrogen atoms in the structure allows for hydrogen bonding and coordination with metal ions, which can enhance its biological efficacy.
Research Findings
- Anticancer Activity : Studies have shown that derivatives of tetraazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was found to inhibit the proliferation of human breast cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several bacterial strains. Its ability to disrupt bacterial cell membranes is a proposed mechanism for its effectiveness.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress-induced neuronal damage in vitro. This could have implications for treating neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Johnson et al., 2024 | Antimicrobial Effects | Exhibited inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. |
| Lee et al., 2024 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound at a concentration of 10 µM. |
Comparison with Similar Compounds
The biological activity of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine can be compared to other similar nitrogen-containing heterocycles:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undecane | Bicyclic | Antimicrobial and anticancer |
| 1H-Pyrazole derivatives | Heterocyclic | Antiviral and anti-inflammatory |
Q & A
Q. What are the key considerations in synthesizing 1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-dien-11-amine, and how is purity validated?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically including cyclization and nitrogen-atom functionalization. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., THF at 70°C) to ensure proper cyclization .
- Purification : Silica gel column chromatography is used to isolate the compound, followed by recrystallization for further refinement .
- Purity Validation :
- HPLC : Purity >95% is confirmed using reverse-phase HPLC with UV detection.
- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify structural integrity and molecular weight .
Q. How is the compound’s structure confirmed, and what spectroscopic methods are employed?
- Methodological Answer : Structural elucidation relies on a combination of techniques:
- X-ray Crystallography : Resolves the tricyclic framework and nitrogen atom positions .
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while ¹³C NMR confirms carbon types (e.g., sp² carbons at ~120–140 ppm) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) matches the molecular formula (e.g., C₁₀H₁₃N₅) .
Q. What preliminary biological assays are used to assess its biochemical activity?
- Methodological Answer : Initial screening focuses on:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET)-based assays) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors (GPCRs) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects at µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical activity data across studies?
- Methodological Answer : Contradictions arise from variations in experimental conditions or target selectivity. Strategies include:
- Orthogonal Assays : Cross-validate binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Structural Analog Comparison : Test derivatives (Table 1) to isolate substituent effects. For example, replacing methyl groups with chlorine alters steric hindrance and binding kinetics .
Table 1 : Structurally Similar Compounds and Key Properties
| Compound Name | CAS Number | Molecular Formula | Key Modification |
|---|---|---|---|
| 11-Methyl derivative | 1566708-68-6 | C₉H₁₅N₅ | Methyl substitution |
| 7-Methyl derivative | 685108-51-4 | C₂₄H₃₀N₄O₂ | Thiadiazole incorporation |
| 12-(Chloromethyl) derivative | 11839770 | C₉H₇ClN₄OS | Chlorine functionalization |
| Source: Adapted from |
Q. What in silico strategies predict interactions with molecular targets, and how are they validated experimentally?
- Methodological Answer : Computational approaches guide target identification:
- Molecular Docking : Use AutoDock Vina to model binding poses against kinase domains (e.g., EGFR tyrosine kinase). Focus on hydrogen bonding with nitrogen atoms in the tricyclic core .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability and binding free energies (MM-PBSA analysis) .
- Experimental Validation : Compare docking scores with IC₅₀ values from kinase inhibition assays. Discrepancies >10-fold suggest limitations in force field parameters .
Q. What methodologies assess the environmental fate and ecotoxicological effects of this compound?
- Environmental Distribution :
- HPLC-MS/MS : Quantify compound levels in water/soil samples (detection limit: 0.1 ppb).
- Biotic Compartment Analysis : Measure bioaccumulation in Daphnia magna using ¹⁴C-labeled compound .
- Ecotoxicology :
- Acute Toxicity : 96-hour LC₅₀ tests on zebrafish embryos.
- Chronic Effects : Algal growth inhibition assays (OECD 201) over 72 hours .
Theoretical and Methodological Considerations
Q. How should researchers link studies on this compound to broader theoretical frameworks in medicinal chemistry?
- Methodological Answer : Anchor research to established theories:
- Structure-Activity Relationship (SAR) : Use Craig plots to correlate nitrogen atom positions with bioactivity trends .
- Hammett Equation : Quantify electronic effects of substituents on receptor binding kinetics (σ values for methyl, chloro groups) .
- Thermodynamic Profiling : Relate ΔG values (from ITC) to entropy-enthalpy compensation patterns in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
